(5-Amino-2,3-dichlorophenyl)boronic acid
Description
(5-Amino-2,3-dichlorophenyl)boronic acid is an aromatic organoboron compound characterized by a phenyl ring substituted with an amino group (-NH₂) at the 5-position and chlorine atoms at the 2- and 3-positions. The boronic acid (-B(OH)₂) moiety at the 1-position enables its utility in Suzuki-Miyaura cross-coupling reactions, sensing applications, and biomedical research due to its reversible diol-binding capacity .
The amino group confers electron-donating properties, modulating the boronic acid’s Lewis acidity (pKa) and binding affinity to diols or biomolecules.
Properties
Molecular Formula |
C6H6BCl2NO2 |
|---|---|
Molecular Weight |
205.83 g/mol |
IUPAC Name |
(5-amino-2,3-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2 |
InChI Key |
YCXJDYMHTHRION-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Cl)N)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,3-dichlorophenyl)boronic acid typically involves the lithiation of 2,3-dichlorobromobenzene followed by the reaction with trimethyl borate. The process is as follows:
- Dissolve 2,3-dichlorobromobenzene in dry tetrahydrofuran (THF) and cool the solution to -78°C.
- Add n-butyllithium dropwise to the solution and stir for 2 hours at -78°C.
- Inject trimethyl borate into the reaction mixture and allow it to warm to room temperature overnight.
- Quench the reaction with hydrochloric acid and extract the product using diethyl ether .
Industrial Production Methods: Industrial production methods for (5-Amino-2,3-dichlorophenyl)boronic acid are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Amino-2,3-dichlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The amino and chlorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(5-Amino-2,3-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Amino-2,3-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs include:
| Compound Name | Substituents | Similarity Score | Key Properties/Applications |
|---|---|---|---|
| 2,3-Dichlorophenylboronic acid | 2-Cl, 3-Cl | 0.75 | Intermediate in organic synthesis |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 2-Cl, 3-Cl, 6-Br | 0.86 | Halogen-rich; potential for coupling |
| (2,3-Dichloro-5-methylphenyl)boronic acid | 2-Cl, 3-Cl, 5-Me | 0.92 | Enhanced steric effects |
| [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Complex ether substituent | N/A | Fungal HDAC inhibition (IC₅₀: 1 µM) |
Structural Insights :
- Amino vs. Methyl/Bromo: The amino group in (5-Amino-2,3-dichlorophenyl)boronic acid reduces pKa compared to halogenated or methylated analogs, enhancing diol-binding at physiological pH (pH ~7.4) .
Acidity and Binding Constants
Boronic acid pKa is critical for applications in glucose sensing or drug design. Experimental studies show:
- Phenylboronic acid : pKa ~8.8, low glucose affinity (Kd ~12 mM) .
- 3-AcPBA (3-acetamidophenylboronic acid) : pKa ~7.8, higher glucose affinity (Kd ~4 mM) due to electron-withdrawing groups .
- (5-Amino-2,3-dichlorophenyl)boronic acid: Predicted pKa ~7.2–7.5 (amino group lowers pKa; chlorine slightly offsets this via electron withdrawal) .
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